

# Physicochemical properties of 5-Methoxy-2-tetralone

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## Compound of Interest

Compound Name: 5-Methoxy-2-tetralone

Cat. No.: B030793

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An In-depth Technical Guide to **5-Methoxy-2-tetralone**

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of **5-Methoxy-2-tetralone** (CAS No: 32940-15-1). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes critical data in a structured format, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this important chemical intermediate.

## Physicochemical Properties

**5-Methoxy-2-tetralone** is a chemical compound recognized for its role as a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).<sup>[1][2][3]</sup> Its physical and chemical characteristics are crucial for its handling, storage, and application in various synthetic routes.<sup>[2]</sup> The compound typically appears as a white to light yellow or orange-red crystalline powder or lump.<sup>[2][4][5]</sup>

## Data Summary

The core physicochemical properties of **5-Methoxy-2-tetralone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	32940-15-1	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	176.21 - 176.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
IUPAC Name	5-methoxy-3,4-dihydro-1H-naphthalen-2-one	<a href="#">[2]</a> <a href="#">[8]</a>
Synonyms	3,4-Dihydro-5-methoxy-2(1H)-naphthalenone, 5-methoxy-β-tetralone	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Appearance	White to Orange to Green powder to lump; Light yellow crystalline powder	<a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	32 - 37 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Boiling Point	165 °C at 10 mmHg	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Solubility	Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate	<a href="#">[1]</a> <a href="#">[2]</a>
Flash Point	>230 °F (>110 °C)	<a href="#">[7]</a>
Purity	>95.0% (GC)	<a href="#">[4]</a>

## Spectral Data

Detailed spectral analyses are critical for the structural confirmation and purity assessment of **5-Methoxy-2-tetralone**. Spectroscopic data including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS) are available through various chemical data providers.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of **5-Methoxy-2-tetralone**, compiled from published literature and patents.

## Synthesis Methodologies

Two primary synthetic routes for **5-Methoxy-2-tetralone** are commonly cited.

### Method 1: From 3-Methoxyphenylacetic Acid

This method involves a two-step process starting from 3-methoxyphenylacetic acid.[\[5\]](#)[\[17\]](#)[\[18\]](#)

- Step 1: Formation of 3-Methoxyphenylacetyl Chloride
  - Add 1.66g (10 mmol) of 3-methoxyphenylacetic acid to a 50mL three-necked flask equipped with a condenser and a dropping funnel.
  - Place the flask in an oil bath and set the temperature to 55°C.
  - Add 10mL of thionyl chloride and 0.5mL of N,N-dimethylformamide (DMF) to the dropping funnel.
  - Once the reactor reaches 55°C, slowly add the thionyl chloride/DMF solution at a rate of approximately 0.1 mL/s.
  - After the addition is complete, increase the heating temperature to 80-90°C and stir the reaction for 3 hours.
  - Monitor the reaction completion using Thin Layer Chromatography (TLC).
  - Upon completion, the crude product containing 3-methoxyphenylacetyl chloride is purified by recrystallization in n-hexane.[\[5\]](#)[\[17\]](#)[\[18\]](#)
- Step 2: Cyclization to **5-Methoxy-2-tetralone**
  - The purified 3-methoxyphenylacetyl chloride is reacted with ethylene in the presence of a catalyst and solvent to yield a product mixture containing **5-Methoxy-2-tetralone**.[\[5\]](#)[\[17\]](#)[\[18\]](#)
  - The resulting product is then purified by reacting it with a saturated sodium bisulfite solution to form a salt.[\[17\]](#)[\[18\]](#)

- The salt is subsequently treated with sodium carbonate for reduction to obtain the purified **5-Methoxy-2-tetralone**.[\[17\]](#)[\[18\]](#)

Method 2: From 1,6-Dihydroxynaphthalene

This alternative route begins with 1,6-dihydroxynaphthalene.[\[5\]](#)[\[19\]](#)

- Synthesize 1,6-dimethoxynaphthalene through the methylation of 1,6-dihydroxynaphthalene.[\[5\]](#)[\[19\]](#)
- In a reaction vessel, dissolve 1,6-dimethoxynaphthalene in anhydrous ethanol and liquid ammonia.[\[19\]](#)
- Perform a Birch reduction by adding metallic sodium in portions to the solution. The weight ratios are typically: anhydrous ethanol to 1,6-dimethoxynaphthalene (6.0-9.0:1), liquid ammonia to 1,6-dimethoxynaphthalene (0.05-0.4:1), and metallic sodium to 1,6-dimethoxynaphthalene (0.7-1.2:1).[\[5\]](#)[\[19\]](#)
- Maintain the reaction temperature between 15-35°C for a duration of 35-48 hours to yield **5-Methoxy-2-tetralone**.[\[5\]](#)[\[19\]](#)

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method can be employed for the analysis of **5-Methoxy-2-tetralone**.[\[9\]](#)

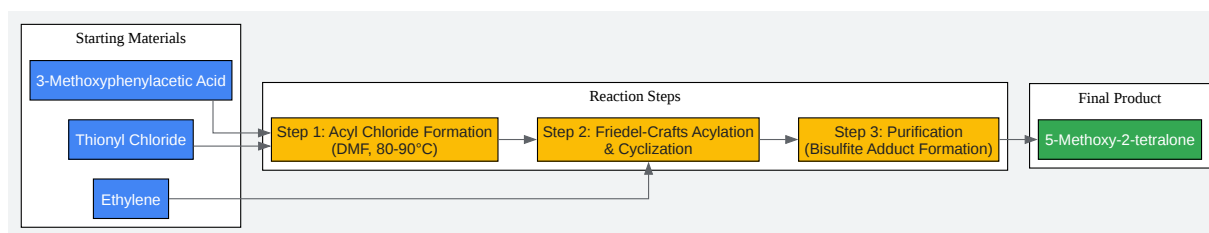
- Column: Newcrom R1 or equivalent C18 column.[\[9\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[\[9\]](#) For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[\[9\]](#)
- Detection: UV detection at an appropriate wavelength.
- Application: This method is scalable and suitable for purity analysis, isolation of impurities via preparative separation, and for pharmacokinetic studies.[\[9\]](#)

## Applications in Drug Development and Synthesis

**5-Methoxy-2-tetralone** is a crucial pharmaceutical intermediate, primarily utilized in the synthesis of Rotigotine.[5][11][17] Rotigotine is a non-ergoline dopamine agonist used for the treatment of Parkinson's disease.[11][17] The structural backbone of **5-Methoxy-2-tetralone** provides a versatile platform for the chemical modifications necessary to produce this and other complex APIs.[3] It also serves as a starting material for synthesizing chiral naphthylamines.[5]

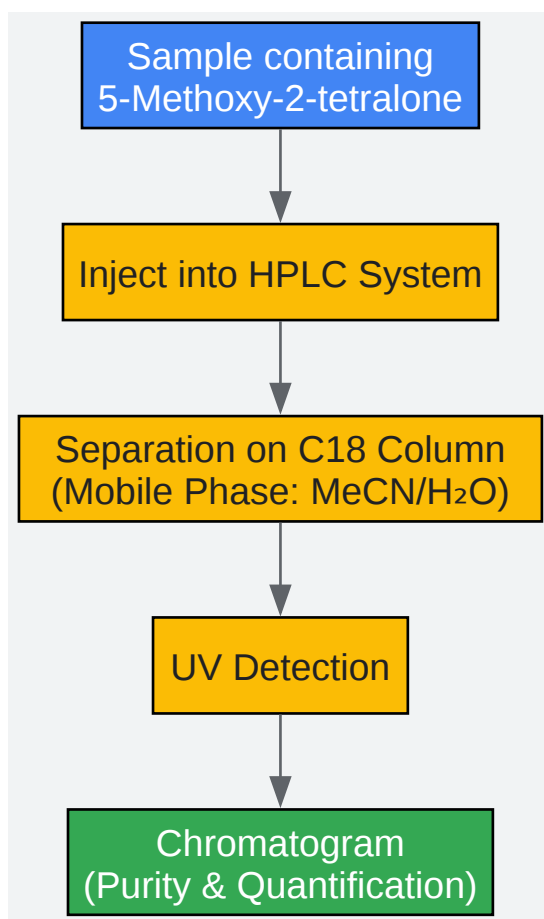
## Visualizations

The following diagrams illustrate key workflows and relationships involving **5-Methoxy-2-tetralone**.



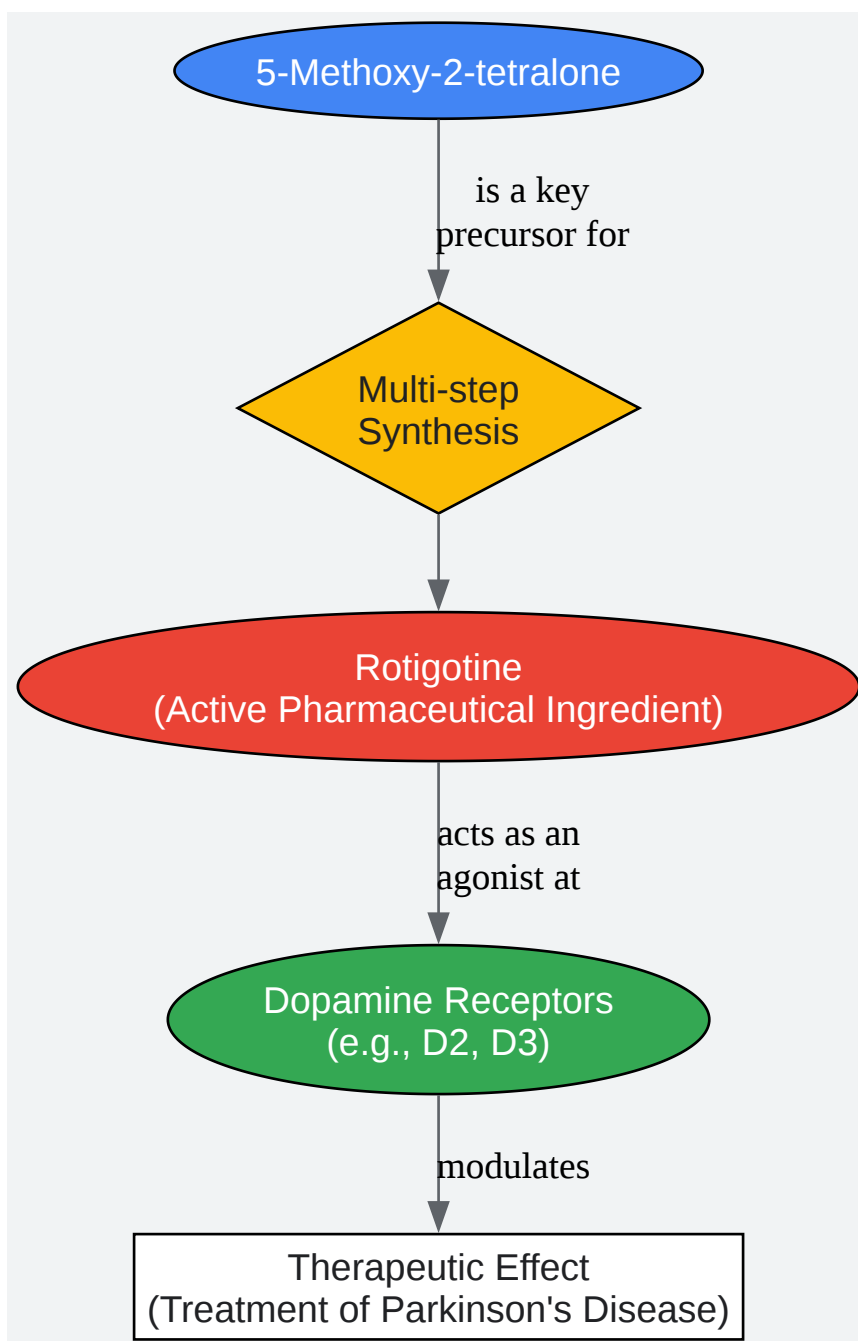
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Caption: Synthesis workflow for **5-Methoxy-2-tetralone** from 3-Methoxyphenylacetic acid.



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Caption: General workflow for the HPLC analysis of **5-Methoxy-2-tetralone**.



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Caption: Role of **5-Methoxy-2-tetralone** as a precursor to the API Rotigotine.

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